molecular formula C8H13N3O2 B2583970 3,3-Dimethyl-2-(triazol-1-yl)butanoic acid CAS No. 2028375-31-5

3,3-Dimethyl-2-(triazol-1-yl)butanoic acid

Cat. No.: B2583970
CAS No.: 2028375-31-5
M. Wt: 183.211
InChI Key: IAQULLZNXWTZHM-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-(triazol-1-yl)butanoic acid is a synthetic organic compound characterized by the presence of a triazole ring attached to a butanoic acid backbone. This compound is notable for its unique structure, which combines the stability of the triazole ring with the reactivity of the carboxylic acid group. It has a molecular formula of C8H13N3O2 and a molecular weight of 183.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-(triazol-1-yl)butanoic acid typically involves the reaction of 3,3-dimethylbutanoic acid with a triazole derivative under specific conditions. One common method includes the use of 1H-1,2,3-triazole and a suitable coupling agent to facilitate the formation of the triazole ring . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to neutralize the reaction mixture.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-(triazol-1-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-2-(triazol-1-yl)butanoic acid is unique due to its combination of a stable triazole ring and a reactive carboxylic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

3,3-dimethyl-2-(triazol-1-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-8(2,3)6(7(12)13)11-5-4-9-10-11/h4-6H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQULLZNXWTZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)N1C=CN=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2028375-31-5
Record name 3,3-dimethyl-2-(1H-1,2,3-triazol-1-yl)butanoic acid
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